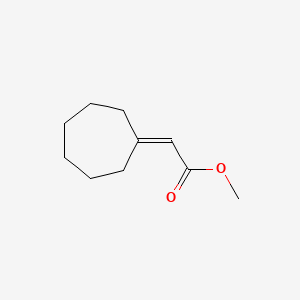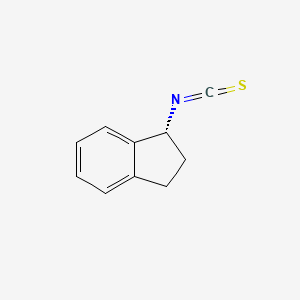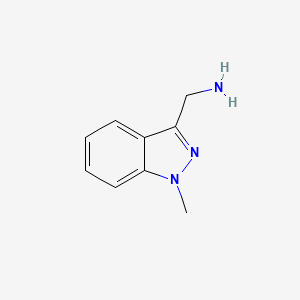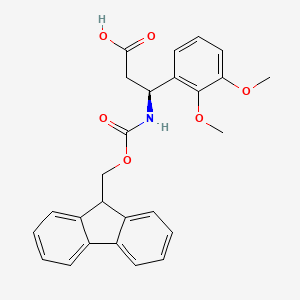
2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2,4-diamino-5-(2,4-dichlorobenzyl)pyrimidine involves several steps. One approach includes iodination of the 5-position of a precursor compound (2,4-diamino-5-iodo-6-substituted pyrimidine derivatives) followed by Suzuki reactions to generate the target compounds .
Molecular Structure Analysis
The molecular structure of 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine consists of a pyrimidine core with two amino groups and a 2,4-dichlorobenzyl substituent. The dichlorobenzyl group is attached at the 5-position of the pyrimidine ring .
Scientific Research Applications
Antitumor Activity
2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine and its derivatives have been explored for their potential in antitumor activities. A study detailed the synthesis of a specific derivative, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, showing its potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against certain types of cancer in rats (Grivsky et al., 1980).
Synthesis and Reactivity
The compound's synthesis and reactivity have been a focus of several studies. For example, one study discussed the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, a related compound, induced by Lewis acids. This process allows for the preparation of various 2,4-diamino-pyrimidine systems (Richter et al., 2013).
Antiviral Activity
Another research area is the exploration of antiviral properties. A study investigated derivatives of 2,4-diamino-pyrimidine for their inhibitory activity against various DNA viruses and retroviruses, including HIV (Hocková et al., 2003).
Antibacterial Agents
The compound and its analogs have been studied for their potential as antibacterial agents. A study focused on synthesizing new derivatives of 2,4-diamino-5-benzylpyrimidines and analyzing their antibacterial activities (Stuart et al., 1983).
Enzyme Inhibition
Research has also been conducted on the inhibition of dihydrofolate reductase by various derivatives, exploring their potential as therapeutic agents for certain diseases (Baker & Jordaan, 1965).
properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c12-8-2-1-6(9(13)4-8)3-7-5-16-11(15)17-10(7)14/h1-2,4-5H,3H2,(H4,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKVFDQYOWXYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444816 | |
| Record name | 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65321-42-8 | |
| Record name | 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















